C10H10ClN5O3S
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Overview
Description
The compound with the molecular formula C10H10ClN5O3S Sulfadiazine . It is a sulfonamide antibiotic that is commonly used to treat bacterial infections by inhibiting the synthesis of folic acid in bacteria . Sulfadiazine is particularly effective against Gram-positive and Gram-negative bacteria, as well as certain protozoa .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfadiazine can be synthesized through the reaction of 4-aminobenzenesulfonamide with 2-chloropyrimidine under specific conditions . The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, and using a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of sulfadiazine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization .
Chemical Reactions Analysis
Types of Reactions
Sulfadiazine undergoes various chemical reactions, including:
Oxidation: Sulfadiazine can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert sulfadiazine to its corresponding amine derivatives.
Substitution: Sulfadiazine can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted sulfonamides .
Scientific Research Applications
Sulfadiazine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving bacterial resistance and enzyme inhibition.
Medicine: Widely used to treat infections such as urinary tract infections, meningitis, and toxoplasmosis.
Industry: Utilized in the production of veterinary medicines and as a preservative in some formulations.
Mechanism of Action
Sulfadiazine exerts its effects by inhibiting the enzyme dihydropteroate synthase , which is crucial for the synthesis of folic acid in bacteria . This inhibition prevents the bacteria from producing the necessary components for DNA synthesis, ultimately leading to bacterial cell death . The molecular targets include the enzyme’s active site, where sulfadiazine competes with para-aminobenzoic acid (PABA) .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfisoxazole: Used to treat similar infections but has a different pharmacokinetic profile.
Sulfapyridine: Also a sulfonamide, but primarily used in the treatment of dermatitis herpetiformis.
Uniqueness
Sulfadiazine is unique due to its broad spectrum of activity against various bacterial and protozoal infections . It is particularly effective when used in combination with pyrimethamine for the treatment of toxoplasmosis .
Properties
Molecular Formula |
C10H10ClN5O3S |
---|---|
Molecular Weight |
315.74 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C10H10ClN5O3S/c1-4(17)14-5(9(18)19)2-20-8-6-7(13-3-12-6)15-10(11)16-8/h3,5H,2H2,1H3,(H,14,17)(H,18,19)(H,12,13,15,16)/t5-/m0/s1 |
InChI Key |
AJTHHITYMWBJEB-YFKPBYRVSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSC1=NC(=NC2=C1NC=N2)Cl)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSC1=NC(=NC2=C1NC=N2)Cl)C(=O)O |
Origin of Product |
United States |
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